N-(4-(1H-tetrazol-1-yl)phenyl)-1-(methylsulfonyl)azetidine-3-carboxamide
Description
Properties
IUPAC Name |
1-methylsulfonyl-N-[4-(tetrazol-1-yl)phenyl]azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N6O3S/c1-22(20,21)17-6-9(7-17)12(19)14-10-2-4-11(5-3-10)18-8-13-15-16-18/h2-5,8-9H,6-7H2,1H3,(H,14,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUOWIDAPIPNKGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC(C1)C(=O)NC2=CC=C(C=C2)N3C=NN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1H-tetrazol-1-yl)phenyl)-1-(methylsulfonyl)azetidine-3-carboxamide typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Attachment of the Phenyl Group: The tetrazole ring can be attached to a phenyl group through a substitution reaction.
Synthesis of the Azetidine Ring: The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylsulfonyl group.
Reduction: Reduction reactions could target the tetrazole ring or the carboxamide group.
Substitution: The phenyl group and the azetidine ring may participate in various substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
N-(4-(1H-tetrazol-1-yl)phenyl)-1-(methylsulfonyl)azetidine-3-carboxamide could have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds with tetrazole rings can interact with enzymes or receptors, potentially inhibiting their activity. The azetidine ring might contribute to binding affinity and specificity.
Comparison with Similar Compounds
Key Differences and Implications
Heterocyclic Core: The target compound’s azetidine ring (4-membered) contrasts with the 5-membered thiadiazole or thiazole cores in . Azetidines exhibit higher ring strain, which may restrict conformational flexibility but enhance binding specificity to rigid enzyme pockets . The tetrazole substituent in the target compound replaces triazole moieties in analogues.
Substituent Effects: The methylsulfonyl group in the target compound is absent in analogues from . The phenyl-tetrazole group may act as a bioisostere for carboxylic acid-containing drugs, mimicking their interactions while resisting enzymatic degradation .
Biological Activity :
- While the target compound’s activity remains untested, analogues with triazole-thiadiazole/thiazole hybrids show potent inhibition against HepG2 and MCF-7 cell lines. For example, thiazole derivative 12a exhibits dual activity (IC50 = 1.19 µM for HepG2; 3.4 µM for MCF-7), highlighting the importance of heterocycle synergy .
- The nitro group in ’s compound introduces strong electron-withdrawing effects, which may reduce solubility compared to the target compound’s tetrazole .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
